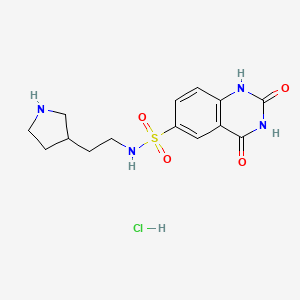

2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

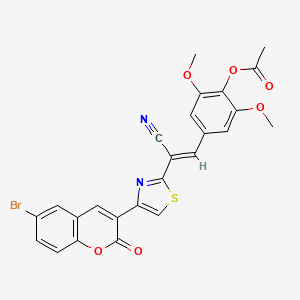

The compound "2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride" is a quinazoline derivative, which is a class of compounds known for their diverse biological activities. Quinazoline sulfonamides, in particular, have been studied for their potential as therapeutic agents due to their affinity for various biological targets, including histamine receptors and enzymes involved in cancer cell proliferation .

Synthesis Analysis

The synthesis of quinazoline sulfonamides can be complex, involving multiple steps and the use of catalysts to achieve the desired sulfonamide substitution. For example, a one-pot synthesis method using zinc chloride as a catalyst has been developed for the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, which demonstrates the potential for efficient synthesis of related quinazoline sulfonamides . Additionally, multistep reactions have been employed to synthesize novel sulfonamide derivatives with potential antifungal activity, starting from chloropyridine sulfonamide precursors . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinazoline sulfonamides is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The sulfonamide group is a versatile substituent that can enhance the biological activity of the molecule by interacting with target proteins. The presence of a pyrrolidinyl group in the compound may further influence its binding properties and overall bioactivity .

Chemical Reactions Analysis

Quinazoline sulfonamides can undergo various chemical reactions, including cyclocondensation and thermal rearrangement. For instance, methods have been developed for the indirect introduction of the sulfonamide group into quinazoline structures, which involve cyclocondensation reactions . Additionally, thermal rearrangement has been observed in some sulfonamide derivatives, indicating that the compound may exhibit isomerization under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline sulfonamides are influenced by their molecular structure. These properties include solubility, which is important for bioavailability, and the ability to form salts, such as hydrochlorides, which can enhance stability and facilitate formulation. The introduction of various substituents, such as the sulfonamide group, can also improve the physicochemical properties of the compound, as seen in the optimization of quinazoline derivatives for better affinity and inverse agonist behavior at the human histamine H4 receptor .

科学的研究の応用

Recent Advances on Biological Active Sulfonamide-based Hybrid Compounds

Sulfonamides have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antitumor, anti-neuropathic pain, and many others. Recent studies have focused on creating sulfonamide hybrids by combining sulfonamides with other bioactive scaffolds like coumarin, indole, and quinoline, aiming to develop compounds with enhanced biological activities. Specifically, the synthesis and biological evaluation of quinazoline-containing sulfonamide hybrids have shown promising results in various areas such as antimicrobial and enzyme inhibitory activities. These advancements highlight the potential of sulfonamide-based hybrids in developing new therapeutic agents with improved efficacy and selectivity (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Synthesis and Microbial Studies of Sulfonamides Bearing Quinazolinones

Another significant area of research involves the synthesis of sulfonamide derivatives bearing quinazolinone structures, which have been evaluated for their antimicrobial properties. These studies indicate that certain sulfonamide-quinazolinone hybrids exhibit remarkable antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents. Such compounds are synthesized through various chemical reactions, highlighting the chemical versatility of sulfonamide-based structures in generating biologically active molecules (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Enzyme Inhibitory Activities of Sulfonamide Hybrids

The enzyme inhibitory properties of sulfonamide hybrids have also been a focus of recent research, particularly their roles as carbonic anhydrase (CA) and cholinesterase (ChE) inhibitors. New pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have shown significant inhibitory activities against human carbonic anhydrase and cholinesterase, comparable to known inhibitors. This suggests their potential application in treating diseases where these enzymes are therapeutic targets (Stellenboom & Baykan, 2019).

特性

IUPAC Name |

2,4-dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S.ClH/c19-13-11-7-10(1-2-12(11)17-14(20)18-13)23(21,22)16-6-4-9-3-5-15-8-9;/h1-2,7,9,15-16H,3-6,8H2,(H2,17,18,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGXHPCGHOQGIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)NC3=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2518387.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(1,3-dioxoisoindol-2-yl)methyl]-4,5-dimethoxybenzoate](/img/structure/B2518390.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)

![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)